molecular formula C5H5N3O4 B1301245 (4-nitro-1H-pyrazol-1-yl)acetic acid CAS No. 6645-69-8

(4-nitro-1H-pyrazol-1-yl)acetic acid

Cat. No. B1301245
CAS RN: 6645-69-8
M. Wt: 171.11 g/mol
InChI Key: KUJDGSFHKVQDQL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The first paper describes the reaction of 3-vinyl-4,5-dihydro-3H-pyrazole with sodium nitrite in acetic acid, leading to the formation of a nitroso derivative. In the case of 3-isopropenyl-4,5-dihydro-3H-pyrazole, a nitro derivative is formed under similar conditions . This suggests that pyrazole compounds can be nitrated using sodium nitrite in acetic acid, which could be a potential method for synthesizing (4-nitro-1H-pyrazol-1-yl)acetic acid by introducing the acetic acid moiety at an appropriate step in the synthesis.

Molecular Structure Analysis

The second paper does not directly discuss the molecular structure of this compound but does provide information on the structural characterization of dinuclear complexes involving a pyrazole derivative . The pyrazole derivative , 4,5-bis(pyrazol-1-yl)phthalic acid, is structurally characterized by spectroscopy and X-ray crystallography. This indicates that similar analytical techniques could be employed to determine the molecular structure of this compound.

Chemical Reactions Analysis

The reactivity of pyrazole derivatives can be inferred from the first paper, where the reaction with sodium nitrite in acetic acid leads to nitroso and nitro derivatives . This suggests that this compound could also participate in various chemical reactions, potentially including further nitration, reduction, or substitution reactions, depending on the reaction conditions and the presence of other functional groups.

Physical and Chemical Properties Analysis

Neither paper directly reports on the physical and chemical properties of this compound. However, the properties of pyrazole derivatives generally include moderate solubility in water and organic solvents, and their chemical properties are influenced by the presence of substituents such as nitro groups, which can affect acidity, reactivity, and stability . The physical properties such as melting point, boiling point, and density would need to be determined experimentally for this compound.

Scientific Research Applications

Corrosion Inhibition

4-nitro-1H-pyrazol-1-yl acetic acid derivatives, such as pyrazoline, have been found effective as corrosion inhibitors for mild steel in acidic environments. These compounds exhibit high inhibition efficiency and are believed to adhere to the steel surface following the Langmuir adsorption isotherm, acting as mixed-type inhibitors. This application is significant in industries where corrosion resistance is critical, such as petroleum refining (Lgaz et al., 2018).

Antimicrobial Activity

Some derivatives of 4-nitro-1H-pyrazol-1-yl acetic acid have shown promising antimicrobial properties. N-(pyrazol-5-yl)-2-nitrobenzamides and their various derivatives were observed to inhibit the growth of organisms like Candida albicans, Escherichia coli, and Staphylococcus aureus in vitro. This suggests their potential use in developing new antimicrobial agents (Daidone et al., 1992).

Coordination Chemistry

(4-nitro-1H-pyrazol-1-yl)acetic acid has been utilized in coordination chemistry, particularly with lanthanides. Complexes formed with lanthanide ions, such as [Ln(L)3(H2O)2], have been studied, revealing unique one-dimensional chain formations and different coordination modes. These complexes have potential applications in areas like task-specific ionic liquids for f-element separations (Chen et al., 2013).

Energetic Materials Development

Derivatives of 4-nitro-1H-pyrazol-1-yl acetic acid have been explored in the development of energetic materials. These compounds exhibit properties like high thermal stability and low sensitivity, making them suitable for applications in explosives and propellants. For instance, energetic salts based on nitroiminotetrazole-containing acetic acid have been characterized for their detonation properties and insensitivity to impact (Joo et al., 2012).

Anti-inflammatory and Antiproliferative Activities

Research on heterocycles derived from 4-nitro-1H-pyrazol-1-yl acetic acid has indicated their potential in anti-inflammatory and antiproliferative applications. These compounds have shown moderate to good activity in inhibiting cell proliferation, suggesting their utility in cancer research and treatment (Narayana et al., 2009).

Safety and Hazards

“(4-nitro-1H-pyrazol-1-yl)acetic acid” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-(4-nitropyrazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O4/c9-5(10)3-7-2-4(1-6-7)8(11)12/h1-2H,3H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUJDGSFHKVQDQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CC(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30361631
Record name (4-nitro-1H-pyrazol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30361631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6645-69-8
Record name (4-nitro-1H-pyrazol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30361631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-nitro-1H-pyrazol-1-yl)acetic acid
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Synthesis routes and methods I

Procedure details

A solution of potassium hydroxide (32.7 g, 0.58 mol) in water (100 mL) was added to a stirred mixture of 4-nitro-1H-pyrazole (30 g, 0.27 mol) in acetone (500 mL) at room temperature. After 30 min, a solution of 2-bromoacetic acid (38.7 g, 0.27 mol) in acetone (100 mL) was added and the reaction was stirred overnight. The solvent was removed in vacuo, the residue was diluted with water then extracted three times with ethyl acetate and the combined organic layer was concentrated in vacuo. The residue was further extracted with dichloromethane and methanol and the combined organic layer was concentrated in vacuo to afford 2-(4-nitro-1H-pyrazol-1-yl)acetic acid (40 g, 88%).
Quantity
32.7 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
38.7 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Bromo-acetic acid (1.23 g, 8.84 mmol, 2.0 eq) is added at room temperature to a stirred solution of 4-nitro-1H-pyrazole (500 mg, 4.42 mmol, 1.0 eq) in tetrahydrofuran (50 mL), followed by potassium carbonate (6.15 g, 44.2 mmol, 10.0 eq). The reaction mixture is heated under reflux for 2 hours, solvent is then evaporated, the residue is extracted with ethyl acetate (3×40 mL) and water (40 mL), and the pH is adjusted to 4 by the addition of a 0.1N hydrochloric acid aqueous solution. The combined organic layers are dried over sodium sulfate, filtered and concentrated to afford (4-nitro-pyrazol-1-yl)-acetic acid as a light yellow solid (589 mg, 78% yield).
Quantity
1.23 g
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
6.15 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Six conical flasks were charged with pyrazol-1-yl-acetic acid ethyl ester (6×9.66 g, 6×62.6 mmol) and concentrated sulphuric acid (6×20 ml) was added. The solutions were cooled to 0° C. and concentrated nitric acid (6×10 ml) was added dropwise. The reaction mixtures were allowed to warm to room temperature and left standing for 18 hours. The combined organic mixtures were poured into ice (50 ml) and extracted with ethyl acetate (5×500 ml). The combined organic extracts were washed with brine (500 ml), dried (MgSO4), filtered and concentrated under reduced pressure to leave a yellow solid. Recrystallisation from ethyl acetate afforded the title compound as an off-white solid (20.97 g, 33% yield).
Quantity
9.66 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
33%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(4-nitro-1H-pyrazol-1-yl)acetic acid
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Reactant of Route 3
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Reactant of Route 5
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Reactant of Route 6
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